molecular formula C10H12N4O B3032522 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole CAS No. 2108176-82-3

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole

Cat. No. B3032522
CAS RN: 2108176-82-3
M. Wt: 204.23
InChI Key: KILCNJINEIERTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole (BMMT) is a type of tetrazole with a five-membered ring structure. It is a compound with a wide range of applications in the field of organic chemistry, and has become an important tool for conducting various scientific experiments. BMMT is used as a reagent for the synthesis of various compounds, as a catalyst in various reactions, and as a building block for the synthesis of polymers. In addition, BMMT has also been used in various biological and medical studies, such as in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of various compounds.

Scientific Research Applications

Pharmacological Properties and Synthesis

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole and its derivatives have been a subject of interest due to their significant pharmacological properties. For instance, Kamble et al. (2017) synthesized derivatives of 5-substituted 1H-tetrazoles and evaluated their anti-inflammatory and antifungal activities, revealing noteworthy pharmacological properties (Kamble et al., 2017).

Chemical Properties and Synthesis Methods

Studies on the electric dipole moments of tetrazole derivatives, like those conducted by Lumbroso et al. (1980), provide insights into the chemical properties of tetrazoles, crucial for understanding their behavior in various mediums (Lumbroso et al., 1980).

Herbicidal Applications

Research by Bao (2008) indicates that 5-substituted tetrazoles, including 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole, show promising herbicidal activities. These compounds have been synthesized and tested for their effectiveness on various plant species, highlighting their potential in agricultural applications (Bao, 2008).

Role in Medicinal Chemistry

Roh et al. (2012) and Mittal and Awasthi (2019) discuss the importance of 5-substituted tetrazoles in medicinal chemistry. These compounds, including 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole, serve as non-classical bioisosteres of carboxylic acids, offering advantages in drug design due to their acidities, lipophilicities, and metabolic resistance (Roh et al., 2012); (Mittal & Awasthi, 2019).

Synthesis and Functionalization

Research on the synthesis and functionalization of 5-substituted tetrazoles, like those conducted by Lisakova et al. (2015), has shown that these compounds can be effectively synthesized and modified for various applications, including in the field of polymer chemistry (Lisakova et al., 2015).

Applications in Organic Chemistry

The versatility of 5-substituted tetrazoles in organic chemistry is highlighted in studies like those by Bookser (2000), demonstrating their use in chemical reactions such as the Stille reaction for the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles (Bookser, 2000).

properties

IUPAC Name

1-methyl-5-(phenylmethoxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14-10(11-12-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILCNJINEIERTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232261
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole

CAS RN

2108176-82-3
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2108176-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Reactant of Route 6
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.